

Application Note: Geyser Eruption via Carbon Dioxide Nucleation

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Protocol for Investigating the Physical Reaction Between Mentos and Carbonated Beverages

Abstract

This document provides a detailed protocol for a reproducible scientific demonstration of rapid carbon dioxide outgassing from a carbonated beverage, a phenomenon popularly known as the "Mentos and diet soda experiment." The reaction is initiated by introducing Mentos candies into diet soda, which results in a vigorous eruption of foam. This physical process is driven by the rapid nucleation of dissolved carbon dioxide gas on the micro-pitted surface of the candies. [1][2][3][4] This protocol outlines the materials, step-by-step procedures for a baseline experiment, and methods for investigating key variables. It is intended for educational and science fair purposes, providing a framework for quantitative analysis.

Introduction

Carbonated beverages contain a high concentration of dissolved carbon dioxide (CO₂) held in solution under pressure. When the pressure is released by opening the container, the CO₂ slowly escapes, forming bubbles. The introduction of Mentos candies dramatically accelerates this process. The surface of a Mentos candy, which appears smooth to the naked eye, is covered in thousands of microscopic pits.[3] These pits serve as nucleation sites, which are ideal locations for CO₂ molecules to gather and transition from the dissolved aqueous phase to the gaseous phase.[1][2] This rapid, simultaneous formation of countless bubbles, coupled with the density of the candies causing them to sink and interact with the entire column of liquid, leads to the rapid displacement of the beverage in a foam geyser. This experiment provides a



robust model for studying the principles of gas solubility, surface tension, and physical reactions. Diet sodas are often recommended due to the lower surface tension imparted by artificial sweeteners compared to sugar, potentially leading to a more vigorous eruption, and for their non-sticky residue, which simplifies cleanup.[5][6]

Experimental ProtocolsBaseline Experiment: Standard Geyser Induction

This protocol describes a single, standardized trial. It is recommended to perform a minimum of three replicate trials to ensure reproducibility.

3.1.1 Materials

- One 2-liter bottle of diet soda, unopened and at room temperature
- One standard roll of Mint Mentos candies (approximately 14 candies)
- A paper or plastic tube with an internal diameter slightly larger than the Mentos candies (a custom-rolled piece of construction paper secured with tape is effective)[7]
- · One flat index card
- Safety goggles
- A large, open outdoor area that can be easily cleaned[1]
- A vertical measuring apparatus (e.g., a measuring tape affixed to a wall or a large pole)[7]
- A video recording device (optional, for post-experiment analysis of eruption height and duration)

3.1.2 Procedure

- Preparation: Set up the measuring apparatus against a wall or pole. Place the unopened 2liter bottle of diet soda on a flat, stable surface approximately 1-2 meters away from the measuring apparatus. Ensure the area is clear of overhead obstructions.
- Mentos Loading: Create a stack of 7 Mentos candies. Insert the stack into the paper tube.



- Staging: Place the index card securely over the opening of the tube. Invert the tube so the candies are resting on the index card.[1][7]
- Execution: Don safety goggles. Carefully open the 2-liter bottle of diet soda, minimizing any agitation.
- Initiation: Position the inverted tube and index card directly over the mouth of the soda bottle.
 [1][7]
- Reaction: In one swift motion, pull the index card away, allowing the entire stack of Mentos to drop into the bottle. Immediately step back to a safe distance to observe.[1][7]
- Data Collection: Observe the eruption, noting the maximum height reached, the duration of the primary geyser, and any other qualitative observations. If using a video camera, ensure it is recording before initiation.

Investigating Experimental Variables

To adapt this procedure for a science fair project, modify one variable at a time while keeping all other conditions constant.

- Variable 1: Number of Mentos: Repeat the baseline experiment using a different number of Mentos (e.g., 2, 4, 6, 8, 10) while keeping the soda type and temperature constant.[2][8]
- Variable 2: Soda Temperature: Prepare several identical bottles of diet soda at different, controlled temperatures (e.g., 4°C, 20°C, 37°C). Use a consistent number of Mentos for each trial.[2] Warmer sodas are expected to produce a more vigorous reaction.[2][6]
- Variable 3: Type of Soda: Conduct the experiment with different carbonated beverages (e.g., diet cola, regular cola, seltzer water, fruit-flavored soda) while keeping the temperature and number of Mentos constant.
- Variable 4: Type of Candy: Test other candies with varying surface textures to compare their effectiveness as nucleation agents.

Data Presentation

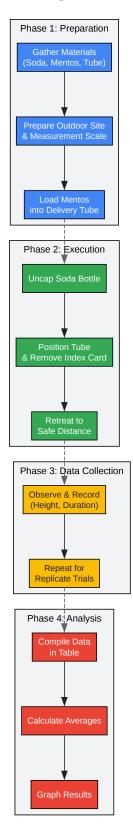


Quantitative data should be meticulously recorded. A minimum of three trials should be conducted for each experimental condition to calculate an average and assess variability.

Experimental Condition	Trial 1	Trial 2	Trial 3	Average
Variable: Number of Mentos				
4 Mentos	-			
7 Mentos (Control)	-			
10 Mentos	-			
Variable: Soda Temperature	-			
4°C (Refrigerated)	-			
20°C (Room Temp)	-			
37°C (Warm)	-			
Variable: Soda Type	-			
Diet Cola (Control)	-			
Regular Cola	•			
Seltzer Water	-			
Record eruption height in meters (m) or other consistent unit.				



Visualization Experimental Workflow Diagram





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Caption: A flowchart illustrating the four key phases of the Mentos and diet soda experiment.

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